methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is derived from its benzothiazole core structure, substituents, and salt form. The parent heterocycle is benzo[d]thiazole , a bicyclic system comprising a benzene ring fused to a thiazole ring. Key substituents include:
- A methoxy group (-OCH₃) at position 6 of the benzene ring.
- An imino group (=NH) at position 2 of the thiazole ring.
- A methyl acetate group (-CH₂COOCH₃) at position 3 of the thiazole ring.
- A hydrobromide counterion resulting from protonation of the imino nitrogen.
The structural formula (Figure 1) highlights these features:
- Benzothiazole core : Positions 1–2 (thiazole sulfur and nitrogen) and 3–9 (benzene ring).
- Substituents : Methoxy (C6), imino (N2), and methyl acetate (C3).
- Counterion : Bromide (Br⁻) associated with the protonated imino group.
Structural Formula Representation
$$ \text{C}{11}\text{H}{12}\text{N}2\text{O}3\text{S} \cdot \text{HBr} $$
Molecular Weight and Empirical Formula Analysis
The empirical formula is C₁₁H₁₃BrN₂O₃S , with a molecular weight of 333.21 g/mol (Table 1).
Table 1: Molecular composition and weight
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 13 | 1.008 | 13.10 |
| Br | 1 | 79.90 | 79.90 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 333.21 |
The acetate ester (COOCH₃) and hydrobromide salt contribute to the compound’s polarity and crystallinity.
Tautomeric Forms and Isomeric Considerations
Benzothiazole derivatives exhibit tautomerism, particularly at the 2-position imino group . For this compound, two tautomeric forms are theoretically possible (Figure 2):
- Imino form (=NH) : Stabilized by resonance within the thiazole ring.
- Amino form (-NH₂) : Less favorable due to reduced aromaticity.
The hydrobromide salt shifts the equilibrium toward the protonated imino form (Figure 3), where the nitrogen at position 2 bears a positive charge, balanced by Br⁻. This protonation suppresses tautomerism, locking the structure into a single dominant form.
Key Factors Influencing Tautomerism
- Resonance stabilization : The imino form maintains aromaticity in the thiazole ring.
- Salt formation : Protonation by HBr prevents deprotonation or tautomeric interconversion.
Salt Formation Rationale: Hydrobromide Counterion Chemistry
The hydrobromide salt forms via proton transfer from hydrobromic acid (HBr) to the basic imino nitrogen (pKa ~8–10). This interaction enhances physicochemical properties:
Table 2: Rationale for hydrobromide counterion
| Property | Impact of HBr Salt Formation |
|---|---|
| Solubility | Increases water solubility due to ionic character. |
| Stability | Reduces hygroscopicity and oxidative degradation. |
| Crystallinity | Improves crystal lattice formation for purification. |
| Bioavailability | Enhances dissolution in biological systems. |
The choice of HBr over other acids (e.g., HCl) relates to bromide’s lower electronegativity, which minimizes lattice energy and favors stable crystal formation.
Properties
IUPAC Name |
methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S.BrH/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2;/h3-5,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCALPDETRWXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps:
Formation of 2-amino-6-methoxybenzothiazole: This intermediate is synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.
Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine.
Esterification: The acetate ester is formed by reacting the compound with acetic anhydride.
Hydrobromide Formation: Finally, the hydrobromide salt is formed by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNOS
- Molecular Weight : 333.20 g/mol
- IUPAC Name : methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
- Purity : Typically around 95%
The compound features a thiazole ring, which is known for its biological activity, making it a candidate for various applications in drug discovery and development.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. Case studies have shown that modifications to the thiazole ring can enhance activity against resistant bacterial strains.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that this compound can inhibit cancer cell proliferation in vitro. Further investigations are required to elucidate the mechanisms involved and the compound's efficacy in vivo.
Agrochemical Applications
The unique chemical structure of this compound also positions it as a potential agrochemical agent.
Pesticidal Activity
Studies have reported that thiazole derivatives possess insecticidal and fungicidal properties. The compound has been evaluated for its effectiveness against common agricultural pests and pathogens, showing promising results in laboratory settings. Field trials are necessary to confirm these findings and assess environmental impact.
Materials Science
In materials science, this compound can serve as a precursor for synthesizing novel materials with specific properties.
Polymerization Initiator
The compound can act as a polymerization initiator due to its reactive imino group. Research has explored its use in creating polymers with enhanced thermal stability and mechanical properties.
Nanomaterials
Recent advancements suggest that this compound could be utilized in the synthesis of nanomaterials. Its ability to stabilize nanoparticles while imparting functional properties makes it a candidate for applications in electronics and catalysis.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |
| Anticancer Agents | Inhibits cancer cell proliferation | |
| Agrochemicals | Pesticides | Promising results against agricultural pests |
| Materials Science | Polymerization Initiator | Enhances thermal stability of polymers |
| Nanomaterial Synthesis | Stabilizes nanoparticles with functional properties |
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetate ester can undergo hydrolysis, releasing the active benzothiazole moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 3-substituted benzothiazole derivatives. Below is a comparative analysis with structurally analogous compounds, highlighting differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects: The methoxy group in the target compound acts as an electron donor, stabilizing the benzothiazole ring and enhancing metabolic stability compared to electron-withdrawing groups (e.g., -SO₂CH₃ in or -Cl in ). Hydrobromide salt formation distinguishes the target compound from neutral analogs (e.g., oxo derivatives in ), improving aqueous solubility by ~30% .
Synthetic Routes: The target compound is synthesized via alkylation with methyl bromoacetate, whereas ethyl bromocyanoacetate is used for cyano-substituted analogs (e.g., ). Hydrobromide salts are typically formed by treating free bases with HBr, a step absent in non-ionic derivatives like 8g .
Biological Relevance: Imino groups in the target compound and its analogs (e.g., ) exhibit nucleophilic reactivity, enabling interactions with biological targets like enzymes or receptors. Neutral oxo derivatives (e.g., ) lack salt-forming capacity, limiting their use in hydrophilic environments.
Chloro and sulfonyl analogs () show reduced solubility in water compared to the target compound.
Biological Activity
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, with the chemical formula C11H13BrN2O3S, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is synthesized through nucleophilic substitution, typically involving the reaction of 2-amino-6-methoxybenzothiazole with methyl chloroacetate in the presence of a base. This process leads to the formation of the desired product, which can be further characterized using various spectroscopic methods .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, effectively inhibiting their activity. Additionally, the benzothiazole ring interacts with hydrophobic pockets in proteins, enhancing binding affinity and modulating various biochemical pathways .
Enzyme Inhibition
One notable aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE plays a crucial role in the degradation of acetylcholine, a neurotransmitter involved in cognitive functions. Inhibition of this enzyme can lead to increased levels of acetylcholine, thereby enhancing cognitive function and showing promise in treating conditions such as Alzheimer's disease. Preliminary studies indicate that related compounds exhibit significant AChE inhibitory activity .
Case Studies and Research Findings
- Alzheimer’s Disease Research : A study focused on similar benzothiazole derivatives demonstrated promising results as AChE inhibitors, with some compounds exhibiting IC50 values as low as 2.7 µM . This suggests that this compound may share similar properties, warranting further investigation.
- Antimicrobial Studies : In vitro assays have been conducted on related thiazole compounds, revealing significant antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for this compound in developing new antimicrobial agents .
Data Table: Biological Activity Overview
Q & A
Advanced Research Question
X-ray Crystallography : Resolve ambiguities in stereochemistry or bond connectivity (e.g., SHELX refinement for crystal structures) .
Comparative NMR Analysis : Contrast experimental data with reported analogs (e.g., imino proton shifts at 10.2 ppm vs. 8.2 ppm in structural isomers) .
Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with observed values .
Case Study : A structural revision of a related thiazole derivative was achieved by correlating NOESY data with X-ray results .
What strategies are recommended for optimizing the synthetic yield of this compound?
Advanced Research Question
Note : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of HBr for salt formation) .
How is the biological activity of this compound evaluated in pharmacological research?
Advanced Research Question
In Vitro Assays :
- URAT1 Inhibition : Measure IC₅₀ using transfected HEK293 cells (e.g., IC₅₀ = 37.2 nM for analogs) .
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ reported for related phthalocyanines) .
In Vivo Models : Assess pharmacokinetics in rodent models for bioavailability and toxicity .
Basic Research Question
- Storage : -20°C in airtight, light-resistant containers to prevent hydrobromide degradation .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to H300 (fatal if swallowed) and H400 (aquatic toxicity) hazards .
- Decomposition Monitoring : Regular HPLC analysis to detect impurities (e.g., methyl ester hydrolysis) .
How can impurities or degradation products be identified and quantified?
Advanced Research Question
Analytical Methods :
- HPLC-MS : Detect impurities at 0.1% levels (e.g., m/z 386.25 for dichloro derivatives) .
- Stability Studies : Accelerated degradation under heat/humidity to identify major degradants .
Synthesis of Reference Impurities : Prepare analogs like 1-(3,5-dichlorophenyl) derivatives for calibration .
Example : Dotinurad impurities were characterized via HRMS and ¹H NMR to confirm structures .
What computational methods support the understanding of this compound’s reactivity?
Advanced Research Question
- Molecular Docking : Predict binding modes with URAT1 (PDB: 6N67) using AutoDock Vina .
- DFT Calculations : Analyze charge distribution on the thiazole ring to explain nucleophilic reactivity .
Validation : Compare computed IR spectra with experimental data to confirm functional group interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
